

A Comprehensive Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-amine

Cat. No.: B186500

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methylpyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a vast array of biologically active compounds, including approved therapeutics. The presence of an iodine atom at the C5 position, an amino group at C4, and a methyl group at C6 provides a versatile platform for structural modification. Specifically, the iodo-substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to create libraries of novel compounds for drug discovery and development. This document provides an in-depth overview of its chemical properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

The compound is unambiguously identified by its IUPAC name, **5-iodo-6-methylpyrimidin-4-amine**.^[1] Its chemical structure and key identifiers are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	5-iodo-6-methylpyrimidin-4-amine[1]
CAS Number	83410-18-8[1][2][3][4]
Molecular Formula	C ₅ H ₆ IN ₃ [1][5]
Canonical SMILES	<chem>CC1=C(C(=NC=N1)N)I</chem> [1]
InChIKey	SRJWVTJTDPYHH-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of the compound.

Property	Value	Source
Molecular Weight	235.03 g/mol	PubChem[1][5]
Monoisotopic Mass	234.96064 Da	PubChem[1]
Appearance	Off-white to light yellow solid	ChemicalBook[2][3]
XLogP3	0.9	PubChem[1]
Storage Conditions	Room temperature, inert atmosphere, keep in dark	ChemicalBook[2][3]
Polar Surface Area	51.8 Å ²	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

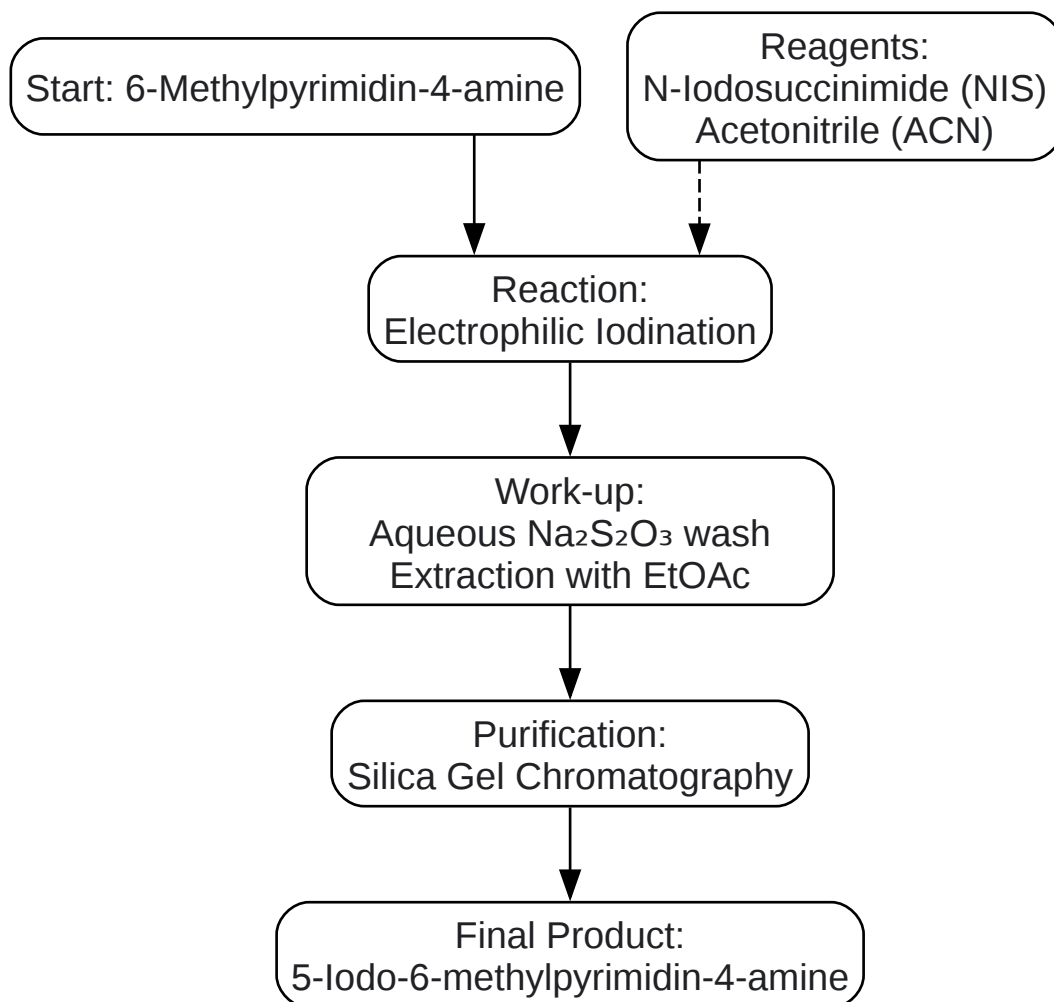
Synthesis and Experimental Protocols

5-iodo-6-methylpyrimidin-4-amine is typically synthesized from its non-iodinated precursor, 6-methylpyrimidin-4-amine, via electrophilic iodination. The following sections detail a

representative experimental protocol.

Synthesis Workflow

The synthesis is a straightforward two-step process starting from a commercially available precursor.



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Caption: General workflow for the synthesis of **5-Iodo-6-methylpyrimidin-4-amine**.

Experimental Protocol: Iodination of 6-Methylpyrimidin-4-amine

This protocol is based on standard procedures for the iodination of electron-rich heterocyclic systems.[6]

Materials:

- 6-Methylpyrimidin-4-amine
- N-Iodosuccinimide (NIS)
- Acetonitrile (ACN), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution (to quench unreacted NIS), saturated aqueous NaHCO_3 solution, and brine.

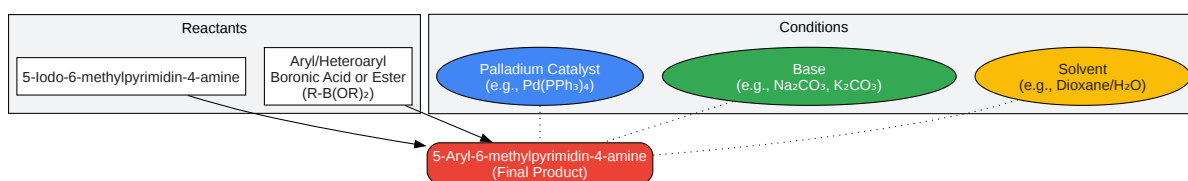
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford **5-Iodo-6-methylpyrimidin-4-amine** as a solid.

Chemical Reactivity and Applications in Drug Development

The primary utility of **5-Iodo-6-methylpyrimidin-4-amine** in drug development lies in its role as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds. The Suzuki coupling, which joins an organoboron species with an organohalide, is a widely used transformation in pharmaceutical chemistry. This allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C5 position of the pyrimidine ring.



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Caption: Schematic of the Suzuki cross-coupling reaction using the title compound.

This strategic coupling enables the synthesis of compounds with potential biological activities, including but not limited to kinase inhibitors, anti-tubercular agents, and anti-inflammatory

molecules.[6][7] The amino and methyl groups on the pyrimidine ring can also be further functionalized, although the C5-iodo position is the most reactive site for cross-coupling.

Spectral Data

Characterization of **5-Iodo-6-methylpyrimidin-4-amine** is confirmed through various spectroscopic methods.

¹H NMR Spectroscopy

Proton NMR provides characteristic signals for the methyl and amine protons, as well as the lone aromatic proton on the pyrimidine ring. Publicly available data confirms the structure.[5]

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 8.05 (s, 1H, pyrimidine C2-H)
 - δ 6.85 (br s, 2H, -NH₂)
 - δ 2.30 (s, 3H, -CH₃)

(Note: Chemical shifts are approximate and may vary based on solvent and instrument.)

Conclusion

5-Iodo-6-methylpyrimidin-4-amine is a high-value synthetic intermediate for the pharmaceutical and agrochemical industries. Its well-defined structure, coupled with the reactivity of the C-I bond, provides a reliable and versatile entry point for the synthesis of diverse libraries of substituted pyrimidines. The straightforward synthesis and amenability to a wide range of cross-coupling reactions underscore its importance for researchers engaged in the discovery and development of novel bioactive molecules.

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